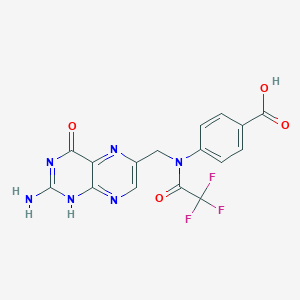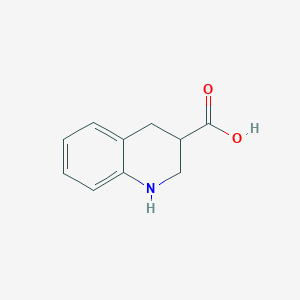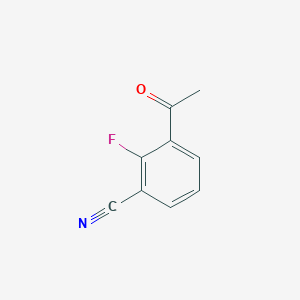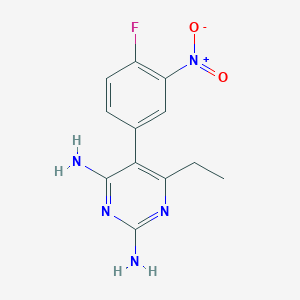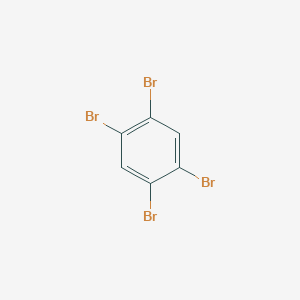
Diphenyl methylphosphonate
概要
説明
Diphenyl methylphosphonate is a phosphorus-containing organic compound . It has a molecular formula of C13H13O3P and a molecular weight of 248.21 g/mol . The compound is also known by several synonyms, including Methylphosphonic Acid Diphenyl Ester and [methyl (phenoxy)phosphoryl]oxybenzene .
Synthesis Analysis
The synthesis of Diphenyl methylphosphonate can be achieved through various methods. One approach involves the use of water tosic acid in a reaction flask, heated to 120°C for 2 hours under vacuum. Trimethyl phosphite is then added and the mixture is heated to 120-150°C under an inert Ar gas shield . Another method involves the hydrolysis of P-esters, which can occur under both acidic and basic conditions .Molecular Structure Analysis
The molecular structure of Diphenyl methylphosphonate consists of a phosphorus atom directly attached to a methyl group and two phenyl groups . The InChI representation of the compound isInChI=1S/C13H13O3P/c1-17(14,15-12-8-4-2-5-9-12)16-13-10-6-3-7-11-13/h2-11H,1H3 . Chemical Reactions Analysis
Diphenyl methylphosphonate exhibits reactive properties and can react with water vapor to produce hydrochloric acid . It also has a high affinity for organic material, including fatty acids and phosphorus pentachloride . The hydrolysis of P-esters is a significant reaction involving this compound .Physical And Chemical Properties Analysis
Diphenyl methylphosphonate is a solid compound with a density of 1.2±0.1 g/cm³ . It has a boiling point of 344.3±15.0 °C at 760 mmHg . The compound has a molar refractivity of 66.1±0.3 cm³ and a polar surface area of 45 Ų .科学的研究の応用
Hydrolysis and Dealkylation
Diphenyl methylphosphonate can undergo hydrolysis and dealkylation under both acidic and basic conditions . The hydrolysis of phosphinates and phosphonates, such as Diphenyl methylphosphonate, is a challenging task because, in most cases, the optimized reaction conditions have not yet been explored . The alkaline hydrolysis of phenyl methylphosphonate and p-nitrophenyl methylphosphonate with the application of NaOH was also studied .
Biological Activity
Phosphinic and phosphonic acids, which can be prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation, are useful intermediates and biologically active compounds . They are known as antibacterial agents , and some P-esters have also been shown to be effective against Hepatitis C and Influenza A virus .
CNS Therapeutics
Some P-esters are known as glutamate and GABA-based CNS therapeutics . Glutamate is a main excitatory neurotransmitter, so agonists of the metabotropic glutamate receptor can be new therapeutic targets for brain disorders (schizophrenia, Parkinson’s disease, pain) . GABA is a main inhibitory neurotransmitter which is responsible for neurological disorders (epilepsy, anxiety disorders) .
Bone Density Improvement
Dronates are known to increase the mineral density in bones .
Antimalarial Agents
P-esters include antimalarial agents .
Anticancer Agents
P-esters include anticancer agents .
ACE Inhibitors
P-esters include angiotensin-converting enzyme (ACE) inhibitors .
Detection of Sarin Simulant
Diphenyl methylphosphonate can be used in the highly sensitive and specific detection of dimethyl methylphosphonate (DMMP), a typical sarin simulant . The silicon nanowire (SiNW) array sensor, fabricated by conventional microfabrication methods and self-assembled with the sensitive material bis (2-hydroxyethyl)-3-aminopropyltriethoxysilane, showed a high sensitivity to DMMP vapor in a detection limit of 0.2 ppm .
Safety and Hazards
Diphenyl methylphosphonate should be handled with care to avoid contact with skin and eyes. It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice .
将来の方向性
Diphenyl methylphosphonate has been shown to be an effective catalyst for the synthesis of fatty acids and alicyclic compounds with hydroxyl groups . Future research may focus on exploring more environmentally friendly and economically competitive processes for the synthesis of biologically and synthetically important phosphorus-bearing compounds .
作用機序
Target of Action
Diphenyl methylphosphonate is an organophosphorus compound . Organophosphorus compounds are known to interact with a variety of biological systems, often mimicking the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes .
Mode of Action
The mode of action of diphenyl methylphosphonate involves phospho-transfer reactions . The latter involves the formation of a penta-coordinate intermediate analogous to the tetrahedral intermediates in displacements as carbonyl compounds .
Biochemical Pathways
It is known that phosphonates can affect various biochemical pathways in organisms, particularly those involving phosphorus metabolism . Phosphonates mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes .
Pharmacokinetics
It’s known that the compound can react with water vapor to produce hydrochloric acid . This suggests that it may undergo hydrolysis in the body, which could affect its bioavailability.
Result of Action
Due to its potential to inhibit metabolic enzymes, it could disrupt normal cellular functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of diphenyl methylphosphonate. For instance, the presence of water vapor can cause the compound to react and produce hydrochloric acid . This suggests that environmental conditions such as humidity could potentially influence the compound’s stability and efficacy.
特性
IUPAC Name |
[methyl(phenoxy)phosphoryl]oxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13O3P/c1-17(14,15-12-8-4-2-5-9-12)16-13-10-6-3-7-11-13/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUPGAFDTWIMBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2064731 | |
| Record name | Diphenyl methylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenyl methylphosphonate | |
CAS RN |
7526-26-3 | |
| Record name | Diphenyl methylphosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7526-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonic acid, P-methyl-, diphenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007526263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonic acid, P-methyl-, diphenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diphenyl methylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenyl methylphosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.535 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

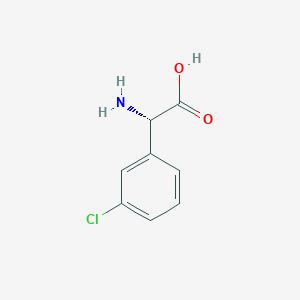
![2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid](/img/structure/B48342.png)
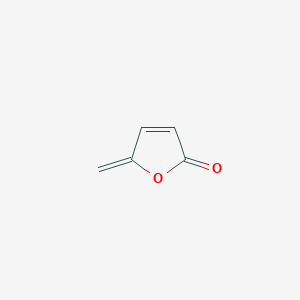
![4-[2-[(1-Carboxy-4-hydroxybutyl)amino]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid](/img/structure/B48345.png)
